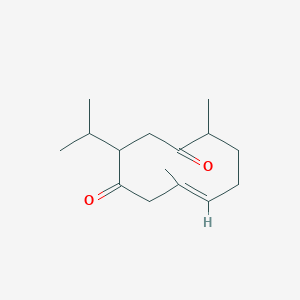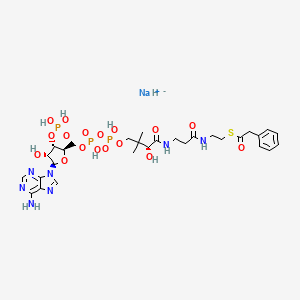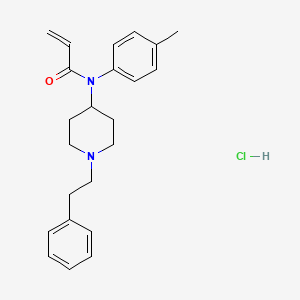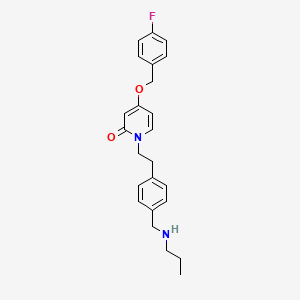![molecular formula C22H35ClO4 B10779689 (Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B10779689.png)
(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ONO-8815Ly is a small molecule drug developed by Ono Pharmaceutical Co., Ltd. It is a highly selective agonist for the prostaglandin E2 receptor subtype EP2. This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in the field of obstetrics and gynecology, as well as in the treatment of osteoarthritis .
Méthodes De Préparation
The synthetic routes and reaction conditions for ONO-8815Ly are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of specific molecular structures that target the EP2 receptor . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
ONO-8815Ly primarily undergoes reactions typical of prostaglandin analogs. These reactions include:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and potentially its biological activity.
Reduction: Reduction reactions can also occur, affecting the compound’s functional groups and overall stability.
Substitution: Substitution reactions, particularly involving the replacement of functional groups, can modify the compound’s properties and interactions with biological targets
Common reagents and conditions used in these reactions would depend on the specific chemical transformations desired. Major products formed from these reactions would include various analogs and derivatives of ONO-8815Ly, each with potentially different biological activities.
Applications De Recherche Scientifique
ONO-8815Ly has been extensively studied for its scientific research applications, particularly in the following areas:
Chemistry: As a selective EP2 receptor agonist, ONO-8815Ly is used in research to study the role of prostaglandin E2 in various biochemical pathways.
Biology: The compound is utilized to investigate the biological effects of EP2 receptor activation, including its impact on cellular signaling and gene expression.
Medicine: ONO-8815Ly has shown potential in the treatment of osteoarthritis by preventing the degeneration of articular cartilage.
Industry: While its primary applications are in research and medicine, ONO-8815Ly’s role in industrial applications would likely be limited to its use in the development of new therapeutic agents and drug formulations.
Mécanisme D'action
ONO-8815Ly exerts its effects by selectively activating the EP2 subtype of the prostaglandin E2 receptor. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels within cells. Elevated cAMP levels result in the relaxation of smooth muscle tissues, such as those found in the uterus, and the inhibition of matrix metalloproteinase-13 (MMP-13) expression, which is involved in cartilage degradation .
Comparaison Avec Des Composés Similaires
ONO-8815Ly is unique in its high selectivity for the EP2 receptor, which distinguishes it from other prostaglandin analogs that may target multiple receptor subtypes. Similar compounds include:
CP-533,536: Another EP2 selective agonist used in research for bone healing and fracture treatment.
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin that interacts with multiple receptor subtypes, including EP1, EP2, EP3, and EP4.
The uniqueness of ONO-8815Ly lies in its ability to selectively target the EP2 receptor, providing specific therapeutic effects without the broader range of actions associated with non-selective prostaglandin analogs.
Propriétés
Formule moléculaire |
C22H35ClO4 |
|---|---|
Poids moléculaire |
399.0 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,4S)-4-(1-ethylcyclobutyl)-4-hydroxybut-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H35ClO4/c1-2-22(13-8-14-22)20(25)11-7-10-17-16(18(23)15-19(17)24)9-5-3-4-6-12-21(26)27/h3,5,7,10,16-20,24-25H,2,4,6,8-9,11-15H2,1H3,(H,26,27)/b5-3-,10-7+/t16-,17-,18-,19-,20+/m1/s1 |
Clé InChI |
LBIPUBVVGYRBNA-VGUVCEGPSA-N |
SMILES isomérique |
CCC1(CCC1)[C@H](C/C=C/[C@H]2[C@@H](C[C@H]([C@@H]2C/C=C\CCCC(=O)O)Cl)O)O |
SMILES canonique |
CCC1(CCC1)C(CC=CC2C(CC(C2CC=CCCCC(=O)O)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)

![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)







![N-[(2S)-1-[[(1S,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779702.png)
